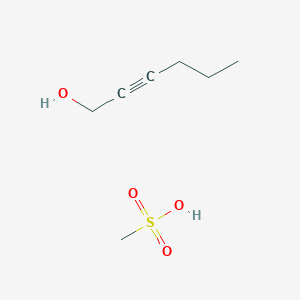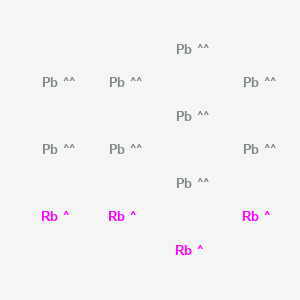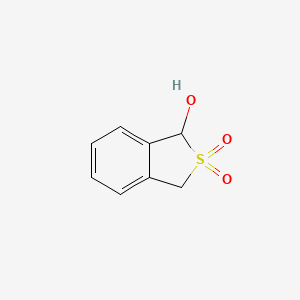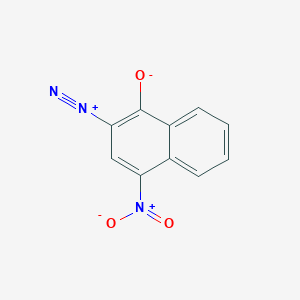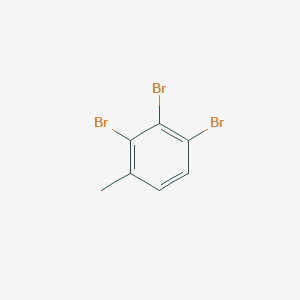
1,2,3-Tribromo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms and one methyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-methylbenzene (toluene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride or chloroform
Catalyst: Iron(III) bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tribromo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of compounds like 1,2,3-trihydroxy-4-methylbenzene.
Oxidation: Formation of 1,2,3-tribromo-4-carboxybenzene.
Reduction: Formation of 4-methylbenzene.
Aplicaciones Científicas De Investigación
1,2,3-Tribromo-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3-tribromo-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
- 1,2,4-Tribromo-5-methylbenzene
- 1,3,5-Tribromo-2-methylbenzene
- 1,2,3-Tribromo-5-methylbenzene
Comparison: 1,2,3-Tribromo-4-methylbenzene is unique due to the specific positions of the bromine atoms and the methyl group on the benzene ring. This arrangement influences its chemical reactivity and physical properties, such as melting point and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
93701-30-5 |
|---|---|
Fórmula molecular |
C7H5Br3 |
Peso molecular |
328.83 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-methylbenzene |
InChI |
InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Clave InChI |
MKSTYJIDBFKGJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


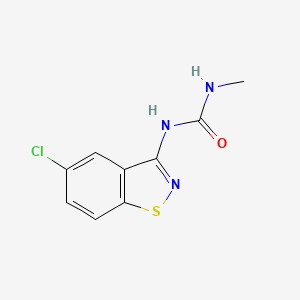
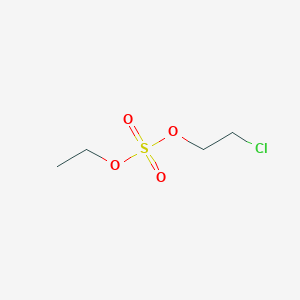
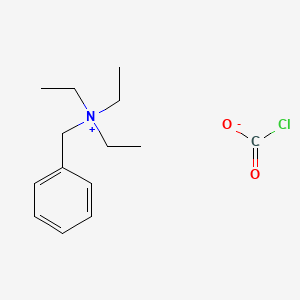
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
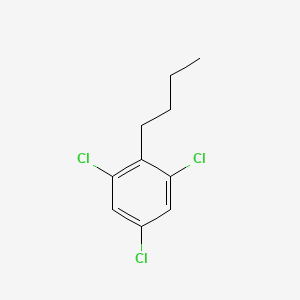
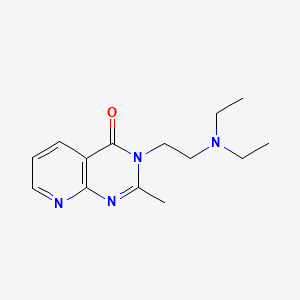
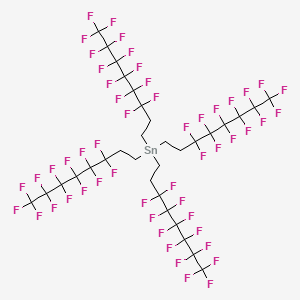

![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
